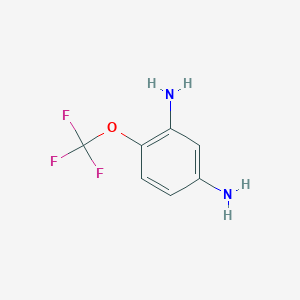

4-(Trifluoromethoxy)benzene-1,3-diamine

描述

Contextualization within Aromatic Diamine Chemistry

Aromatic diamines are a critical class of monomers used in the production of high-performance polymers, most notably polyimides and polyamides. These polymers are known for their exceptional thermal stability, mechanical strength, and chemical resistance. The properties of the final polymer are heavily influenced by the chemical structure of the aromatic diamine monomer used in its synthesis.

The introduction of fluorine-containing substituents, such as the trifluoromethoxy (-OCF₃) group, into the aromatic diamine backbone is a well-established strategy to impart desirable properties to the resulting polymers. The strong electronegativity and bulkiness of the -OCF₃ group can disrupt the close packing of polymer chains. This disruption can lead to enhanced solubility, improved processability, and modified optical and dielectric properties.

Rationale for Academic Investigation of 4-(Trifluoromethoxy)benzene-1,3-diamine

The academic investigation into this compound is driven by the quest for advanced materials with superior performance characteristics. The presence of the trifluoromethoxy group is expected to confer several advantages to polymers derived from this diamine.

Key Research Drivers:

Enhanced Solubility and Processability: Aromatic polyimides and polyamides are often difficult to process due to their poor solubility in common organic solvents. The bulky -OCF₃ group can increase the free volume between polymer chains, reducing intermolecular forces and thereby improving solubility. rsc.org

Improved Optical Properties: For applications in flexible displays and other optoelectronic devices, polymers must be highly transparent and colorless. The incorporation of fluorine-containing groups can reduce intermolecular charge transfer complex formation, which is a primary cause of color in aromatic polymers, leading to materials with high optical clarity. mdpi.comnih.gov

Lower Dielectric Constant: In the microelectronics industry, materials with low dielectric constants are essential for reducing signal delay and cross-talk in integrated circuits. The low polarizability of the C-F bond in the trifluoromethoxy group contributes to a lower dielectric constant in the resulting polymers. mdpi.com

High Thermal Stability: The inherent stability of the aromatic structure, combined with the strong C-F bonds, is anticipated to result in polymers with high thermal and thermo-oxidative stability, a critical requirement for materials used in demanding, high-temperature environments. nih.gov

Reduced Water Absorption: The hydrophobic nature of the trifluoromethoxy group can lead to polymers with lower moisture uptake. This is advantageous for applications where stable dielectric properties and dimensional stability are necessary, as water absorption can negatively impact these characteristics.

The following table illustrates the typical property enhancements observed in aromatic polyamides derived from fluorinated diamines, which provides a basis for the expected performance of polymers synthesized using this compound.

| Property | Non-Fluorinated Polyamide | Fluorinated Polyamide (Illustrative) | Rationale for Improvement |

| Solubility | Generally poor in organic solvents | Soluble in polar aprotic solvents (e.g., NMP, DMAc) | Bulky fluorinated groups disrupt chain packing, increasing free volume. |

| Optical Transparency | Often colored (yellow to brown) | Highly transparent and colorless | Fluorine groups reduce intermolecular charge-transfer complexes. |

| Glass Transition Temp. (Tg) | High | Very High (>300 °C) | Rigid aromatic backbone maintained, while fluorination can increase Tg. nih.gov |

| Dielectric Constant | Moderate to High | Low | The low polarizability of C-F bonds reduces the overall dielectric constant. |

| Water Absorption | Moderate | Low | The hydrophobic nature of fluorinated groups repels moisture. |

Overview of Current Research Landscape and Emerging Trends

The current research landscape for fluorinated aromatic diamines is vibrant, with a strong focus on developing new monomers that can be used to create polymers for next-generation technologies. While specific research on this compound is not extensively published, the trends in the broader field of fluorinated polymers provide a clear indication of its potential research trajectory.

Emerging Trends:

Monomer Design and Synthesis: A significant area of research involves the design and synthesis of novel fluorinated diamine monomers with tailored structures to achieve specific property profiles. nih.gov This includes varying the position and number of fluorine-containing groups.

High-Performance Films: There is a strong emphasis on the development of flexible, transparent, and thermally stable polymer films for applications such as flexible display substrates, printed circuit boards, and advanced insulation materials. rsc.orgmdpi.comnih.gov

Low-Dielectric Materials: The push for further miniaturization in the semiconductor industry fuels the demand for new low-k dielectric materials, making fluorinated polyimides and related polymers a key area of investigation. mdpi.com

Structure-Property Relationship Studies: A fundamental aspect of current research is to establish clear relationships between the molecular structure of the diamine monomer and the macroscopic properties of the resulting polymer. This understanding is crucial for the rational design of new materials.

The table below presents data on the thermal properties of polyamides synthesized from an unsymmetrical diamine containing trifluoromethyl (-CF₃) groups, which serves as a relevant analogue to the trifluoromethoxy-substituted diamine of interest.

| Polymer Code | Dicarboxylic Acid Monomer | Inherent Viscosity (dL/g) | 10% Weight Loss Temp. (°C) | Glass Transition Temp. (°C) |

| PA-1 | Terephthalic acid | 1.12 | 524 | 318 |

| PA-2 | Isophthalic acid | 0.95 | 521 | 301 |

| PA-3 | 4,4'-Oxydibenzoic acid | 1.25 | 525 | 286 |

| PA-4 | 4,4'-(Hexafluoroisopropylidene)dibenzoic acid | 1.07 | 511 | 291 |

Data adapted from research on polyamides derived from 4-(4'-aminophenoxy)-3,5-bis(trifluoromethyl)aniline, a structurally related diamine. mdpi.comnih.gov

Structure

3D Structure

属性

IUPAC Name |

4-(trifluoromethoxy)benzene-1,3-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7F3N2O/c8-7(9,10)13-6-2-1-4(11)3-5(6)12/h1-3H,11-12H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BAFWFBOAYMQWHR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1N)N)OC(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7F3N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60647894 | |

| Record name | 4-(Trifluoromethoxy)benzene-1,3-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60647894 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

192.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

873055-90-4 | |

| Record name | 4-(Trifluoromethoxy)benzene-1,3-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60647894 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Route Optimization

Established Synthetic Pathways for 4-(Trifluoromethoxy)benzene-1,3-diamine

The established synthetic routes to this compound typically involve the initial synthesis of an appropriately substituted benzene (B151609) ring, followed by the reduction of nitro groups to the corresponding amines.

Multi-Step Synthesis from Benzene or Derivatives

The construction of the this compound molecule often begins with trifluoromethoxybenzene. This starting material undergoes nitration using a mixture of concentrated sulfuric acid and nitric acid to yield 1-nitro-4-trifluoromethoxybenzene. google.com This intermediate is then subjected to a second nitration to introduce a second nitro group, forming 2,4-dinitro-1-(trifluoromethoxy)benzene (B1301779). This dinitro compound is the direct precursor to the final product.

Another common starting material is 4-trifluoromethoxyaniline. This compound can be nitrated to produce the dinitro intermediate, which is then reduced to form the diamine. The synthesis of the dinitro precursor, 2,4-dinitro(trifluoromethoxy)benzene, is a key step in these multi-step sequences. researchgate.net

Reductive Approaches from Nitro-Precursors

The final step in the synthesis is the reduction of the two nitro groups of 2,4-dinitro-1-(trifluoromethoxy)benzene to form the diamine. This transformation can be achieved through several methods, including catalytic hydrogenation and chemical reduction.

Catalytic hydrogenation is a widely employed method for the reduction of nitro compounds due to its efficiency and high yields. wikipedia.orgmasterorganicchemistry.com This process typically involves reacting the dinitro precursor with hydrogen gas in the presence of a metal catalyst. wikipedia.orgcommonorganicchemistry.com

Palladium-on-carbon (Pd/C) is a highly effective and common catalyst for the hydrogenation of nitroaromatics. wikipedia.orgcommonorganicchemistry.com The reduction of 2,4-dinitro-1-(trifluoromethoxy)benzene is often carried out using 5% or 10% Pd/C in a solvent like ethanol (B145695) or ethyl acetate (B1210297) under a hydrogen atmosphere. google.comcommonorganicchemistry.com This method is known for producing high yields of the desired diamine with good purity. researchgate.net

Table 1: Examples of Palladium-on-Carbon Catalyzed Hydrogenation

| Substrate | Catalyst | Solvent | Conditions | Product | Yield |

|---|---|---|---|---|---|

| 1-nitro-4-trifluoromethoxybenzene | 5% Pd/C | Ethanol | H₂ gas | p-trifluoromethoxyaniline | High |

| 2,4-dinitro-1-(trifluoromethoxy)benzene | 10% Pd/C | Ethyl Acetate | H₂ (1 atm, balloon) | This compound | Not specified |

| Dinitro compounds | Pd/C | Ethanol | H₂, reflux | Diamine monomers | Not specified |

While palladium is the most frequently used catalyst, other platinum-group metals such as platinum and ruthenium also exhibit catalytic activity for the hydrogenation of nitro compounds. researchgate.netbohrium.com These metals can be effective alternatives, sometimes offering different selectivity or activity profiles depending on the specific reaction conditions and substrate. researchgate.netmdpi.comnih.gov Platinum-based catalysts, for instance, are known to be highly active for nitro group reductions. bohrium.com Ruthenium catalysts are also effective for the reduction of nitro groups and can be stabilized on various supports. researchgate.net

Chemical reduction offers an alternative to catalytic hydrogenation, particularly when high-pressure equipment is unavailable. Hydrazine (B178648) hydrate (B1144303) is a common reducing agent for converting dinitro aromatics to diamines. researchgate.netsemanticscholar.org This reaction is typically catalyzed by species such as Raney nickel or iron compounds. researchgate.net The Wolff-Kishner reduction, which utilizes hydrazine and a strong base, is another powerful method for the deoxygenation of carbonyls, and related chemistry can be applied to the reduction of nitro groups under specific conditions. wikipedia.orglibretexts.orglibretexts.org

Another established method for the reduction of nitroarenes is the use of iron powder in the presence of an acid, such as hydrochloric acid. google.com This method is often used for large-scale industrial production due to the low cost and ready availability of the reagents. google.com

Table 2: Examples of Chemical Reduction Methods

| Substrate | Reducing Agent/Catalyst | Solvent | Product |

|---|---|---|---|

| Dinitro compounds | Hydrazine, Pd/C | Ethanol | Diamine monomers |

| 1-nitro-4-trifluoromethoxybenzene | Iron, concentrated HCl | Methanol | p-trifluoromethoxyaniline |

| 2,4-dinitrobenzene derivatives | Hydrazine | DMSO | Hydrazine derivative |

Electrochemical Reduction Techniques

Electrochemical methods offer a sustainable alternative for the reduction of nitroaromatic compounds to their corresponding anilines, as they can utilize electrons derived from water electrolysis. nih.gov This technique is particularly relevant for the synthesis of aromatic diamines from dinitro precursors. The process involves the controlled application of an electric current to drive the reduction reaction, often in a divided cell to prevent oxidation of the final product. acs.org

The reduction of nitro groups, such as those in a precursor like 1,5-dinitro-2-(trifluoromethoxy)benzene, can be achieved at a cathode surface. The process for similar compounds, like 3-nitrobenzotrifluorides, has been successfully scaled up using continuous flow electrolysis, which allows for the production of significant quantities (over 100 g per run). acs.org During this reductive process, the use of an acid like sulfuric acid not only facilitates the reaction by providing protons but also aids in product isolation by precipitating the resulting aniline (B41778) as a bisulfate salt, simplifying downstream processing. acs.org

Key parameters that are optimized in these electrochemical reductions include the cathode material, current density, solvent system, and electrolyte concentration. For instance, a CuSn7Pb15 cathode has been used effectively in the reduction of nitrobenzotrifluorides. acs.org The reaction can be performed in aqueous/methanolic solutions at room temperature, highlighting the mild conditions of this technique compared to traditional chemical reductions. acs.org

Table 1: Optimized Conditions for Electrochemical Reduction in a Flow Electrolyzer

| Parameter | Optimized Value | Reference |

|---|---|---|

| Cathode Material | CuSn7Pb15 | acs.org |

| Solvent System | H₂O/MeOH (1:1 ratio) | acs.org |

| Substrate Conc. | 400 mM | acs.org |

| Electrolyte | H₂SO₄ | acs.org |

| Charge Passed (Q) | 12 F | acs.org |

| Temperature | Room Temperature | acs.org |

| Isolated Yield | Up to 80% | acs.org |

Nucleophilic Aromatic Substitution Strategies in Precursor Synthesis

Nucleophilic aromatic substitution (SNAr) is a fundamental strategy for synthesizing the precursors to this compound. This reaction is effective when the aromatic ring is activated by strong electron-withdrawing groups, such as nitro (-NO₂) or trifluoromethyl (-CF₃) groups, positioned ortho or para to a suitable leaving group (e.g., a halogen). mdpi.com

In the context of synthesizing trifluoromethoxylated compounds, SNAr can be employed to introduce the trifluoromethoxy group itself or other necessary functionalities. For example, a precursor like 1-chloro-2,4-dinitrobenzene (B32670) could potentially react with a source of the trifluoromethoxy anion (-OCF₃) to substitute the chlorine atom. More commonly, a fluorine atom on a highly activated ring can be displaced by nucleophiles like amines, alkoxides, or thiolates. nih.gov The synthesis of various substituted anilines and other aromatic compounds has been achieved through the N-arylation of aniline derivatives, which proceeds via an SNAr mechanism. nih.govmdpi.com

The choice of solvent is critical in SNAr reactions; polar aprotic solvents like dimethyl sulfoxide (B87167) (DMSO) are often used as they can solvate the cation while leaving the nucleophile relatively free and reactive. ebyu.edu.trresearchgate.net The reaction conditions, including temperature and the nature of the base used, are optimized to maximize yield and minimize side reactions. ebyu.edu.tr

Formation of Sodium Phenolates as Intermediates

The formation of sodium phenolates is a crucial intermediate step in synthetic routes that involve the introduction of the trifluoromethoxy group via a phenol (B47542) precursor. Sodium phenoxide is typically prepared by treating a phenol with a strong base like sodium hydroxide (B78521) or sodium methoxide. wikipedia.org This deprotonation generates the phenoxide anion, a potent nucleophile.

This intermediate is particularly useful in reactions analogous to the Williamson ether synthesis, where the phenoxide displaces a leaving group on an electrophilic reagent. wikipedia.org In the synthesis of trifluoromethyl-substituted compounds, a key precursor might be a trifluoromethyl-substituted phenol. This phenol can be converted to its sodium salt, which then reacts with another electrophile. google.com For example, the sodium salt of a trifluoromethylphenol can react with compounds like 3-chloro-1-bromopropylbenzene to form ether linkages. google.com This general reactivity highlights how a phenolate (B1203915) intermediate, derived from a suitably substituted phenol, can be a cornerstone in building the final molecular structure.

The synthesis of the phenol precursor itself can be achieved through various means, including the alkaline fusion of benzenesulfonic acids or the hydrolysis of phenyldiazonium salts, although these methods can require harsh conditions that may not be compatible with sensitive groups like the trifluoromethyl moiety. google.com A more common industrial route involves the reaction of a halo-substituted trifluoromethyl benzene with a hydroxide base in a polar, aprotic solvent system to generate the corresponding phenate. google.com

Process Optimization for Enhanced Yield and Purity

Optimizing the synthetic process for this compound is essential for its practical application. This involves refining reaction conditions, developing efficient purification methods, and addressing the challenges of scaling up production.

Development of Non-Chromatographic Purification Protocols

For industrial-scale production, purification methods must be efficient, cost-effective, and avoid the complexities of column chromatography. An efficient and non-chromatographic process was successfully developed for the multihundred-gram production of the structurally similar compound 4,5-diamino-2-(trifluoromethyl)benzonitrile, achieving 98% purity over four steps. researchgate.net Such protocols typically rely on techniques like crystallization, precipitation, and liquid-liquid extraction.

In the case of amine synthesis, purification can often be achieved by manipulating the pH of the solution. The basic nature of the amine allows it to be extracted into an acidic aqueous layer, leaving non-basic impurities behind in an organic solvent. The pH of the aqueous layer is then adjusted to be basic, which neutralizes the amine salt and causes the free amine to precipitate or be extracted back into an organic layer. For instance, in a synthesis of p-Trifluoromethoxyaniline, after reduction of the nitro group, the pH was adjusted to 9-10 to obtain the crude product, which was then purified by extraction with dichloromethane (B109758) to remove inorganic materials. google.com Similarly, the precipitation of anilinium bisulfate salts, as seen in electrochemical reductions, serves as an effective, non-chromatographic purification step. acs.org

Industrial-Scale Synthesis Considerations

Scaling up the synthesis of this compound from the laboratory to an industrial setting introduces several critical considerations. The process must be simple, use mild reaction conditions, and employ non-hazardous reagents and solvents to be economically and environmentally viable. google.comgoogle.com

Key factors include:

Process Simplicity: Reducing the number of synthetic steps and simplifying workup procedures are paramount. Processes that are difficult to control or require complex equipment are often not suitable for large-scale production. google.com

Reaction Conditions: Extreme temperatures and pressures are generally avoided to reduce energy costs and ensure safety. For example, ammoniation reactions may require careful temperature control using chilled saline to optimize ammonia (B1221849) absorption and maintain safety. google.com

Waste Management: The volume and nature of by-products and waste streams are significant concerns. Processes that generate large amounts of difficult-to-treat waste are less favorable. google.com

Automation: For multi-step continuous flow processes, automated control using optimization algorithms can enhance efficiency, improve yield, and reduce waste. nih.gov

The economic viability of an industrial synthesis is heavily dependent on the cost of raw materials and reagents. google.comgoogle.com The selection of reagents is a balance between reactivity, cost, safety, and environmental impact.

A notable example is the reduction of nitro groups. While catalytic hydrogenation using palladium on carbon (Pd/C) is highly effective, it can be associated with high costs and the need for specialized equipment to handle hydrogen gas, making it less viable for some industrial applications. google.com A more cost-effective and operationally simpler alternative is the use of iron powder in the presence of an acid like hydrochloric acid. google.com This method is well-suited for large-scale production due to the low cost of iron and the straightforward handling procedures. google.com

The choice of solvents and catalysts is also critical. For instance, a synthesis of 2-methyl-3-trifluoromethylaniline was developed to have high yield using economical raw materials and generating by-products that are easy to treat, thus lowering environmental pressure and making it suitable for industrial production. google.com

Waste Management and Environmental Footprint of Synthesis

The conventional synthesis of this compound generates several waste streams that contribute to its environmental footprint. Effective waste management is crucial for the sustainability of its production.

The primary sources of waste in the synthetic sequence are:

Acidic Waste : Both nitration steps utilize a mixture of concentrated sulfuric and nitric acid. This results in a significant volume of spent acid, which requires neutralization and disposal, adding to the process cost and environmental load. google.com

Metal Sludge : The use of the Béchamp reduction (iron in acidic media) to convert the nitro groups to amines is a major contributor to solid waste. For every mole of nitro group reduced, a significant amount of iron oxide/hydroxide sludge is produced. google.com This sludge can be contaminated with other process chemicals and requires careful disposal in landfills.

Solvent Waste : The synthesis often involves extraction and purification steps that use organic solvents. Dichloromethane (DCM), a chlorinated solvent with significant health and environmental concerns, has been cited in related preparations for product isolation. google.com Evaporation of such solvents contributes to volatile organic compound (VOC) emissions.

By-products from Protection/Deprotection : The use of an acetamide (B32628) protecting group generates waste from the acetylation (acetic acid) and subsequent hydrolysis steps.

Table 2: Major Waste Streams and Environmental Impact

| Synthetic Step | Waste Product | Environmental Concern |

| Nitration | Spent Sulfuric/Nitric Acid | Corrosive, requires extensive neutralization, potential for water pollution. |

| Reduction (Béchamp) | Iron Oxide Sludge | High volume of solid waste, requires landfilling, potential for soil and water contamination. google.com |

| Work-up/Purification | Chlorinated Solvents (e.g., DCM) | Volatile Organic Compound (VOC), suspected carcinogen, contributes to air pollution. google.com |

| Protection/Deprotection | Acetic Acid/Acetates | Organic waste, contributes to Chemical Oxygen Demand (COD) in wastewater. |

Green Chemistry Approaches in Synthesis

Applying the principles of green chemistry can significantly reduce the environmental footprint associated with the synthesis of this compound. The focus is on replacing hazardous reagents, minimizing waste, and improving energy efficiency.

Key green chemistry strategies applicable to this synthesis include:

Catalytic Reductions : The most significant green improvement is the replacement of stoichiometric reducing agents like iron/acid. Catalytic hydrogenation, using catalysts such as palladium on carbon (Pd/C) or Raney Nickel with hydrogen gas, offers a much cleaner alternative. google.com This method has a high atom economy and produces only water as a by-product. While historically considered more expensive for industrial-scale production, advances in catalyst technology and recycling are making it more viable. google.com

Electrochemical Methods : The electrochemical reduction of nitro groups presents a promising green alternative. acs.org This technique uses electricity to drive the reduction, eliminating the need for bulk chemical reducing agents. When powered by renewable energy, this approach can lead to a substantial decrease in the carbon footprint of the process. acs.org Research has demonstrated the successful electrochemical reduction of various nitrobenzotrifluorides. acs.org

Alternative Solvents : Replacing hazardous chlorinated solvents like dichloromethane with greener alternatives is a core principle of green chemistry. Solvents such as ethyl acetate, 2-methyltetrahydrofuran (B130290) (2-MeTHF), or even water, where feasible, can drastically reduce the toxicity and environmental impact of the process.

Energy Efficiency : The use of microwave-assisted synthesis can dramatically reduce reaction times from hours to minutes, leading to significant energy savings and potentially cleaner reaction profiles. uomustansiriyah.edu.iq

Process Intensification : Developing continuous flow processes instead of traditional batch reactions can improve safety, control, and efficiency. Flow chemistry allows for better temperature management, especially in highly exothermic reactions like nitration, and can minimize the volume of hazardous materials present at any given time.

By integrating these green chemistry approaches, the synthesis of this compound can be shifted towards a more sustainable and environmentally responsible paradigm.

Chemical Reactivity and Mechanistic Investigations

Reaction Pathways of the Amino Groups

The two primary amino groups on the benzene (B151609) ring are the primary sites of chemical reactivity, readily participating in a variety of organic transformations. Their nucleophilicity allows them to engage in oxidation, condensation, and cyclization reactions, leading to a diverse array of derivatives.

Aromatic amines are susceptible to oxidation, and the specific products formed are highly dependent on the oxidizing agent and reaction conditions. While direct oxidation of 4-(trifluoromethoxy)benzene-1,3-diamine is not extensively documented, the reactivity of analogous aromatic amines suggests several potential pathways. Mild oxidation may lead to the formation of colored polymeric materials due to the high reactivity of the diamine system. Stronger oxidizing agents, such as peroxy acids like peroxytrifluoroacetic acid, have been shown to oxidize anilines to their corresponding nitro compounds. doubtnut.com However, the presence of two activating amino groups on the same ring would likely lead to complex product mixtures and potential ring decomposition under harsh oxidative conditions.

The oxidation of substituted p-phenylenediamines often results in the formation of quinonediimine derivatives. nih.gov This transformation is facilitated by the electron-donating nature of the amino groups. In the case of this compound, oxidation could potentially lead to the corresponding quinone-diimine, although the stability of such a compound would be influenced by the electron-withdrawing trifluoromethoxy group.

The table below summarizes potential oxidation products based on the reactivity of similar aromatic amines.

| Oxidizing Agent | Potential Product(s) | Notes |

| Mild Oxidants (e.g., air, FeCl₃) | Polymeric materials, colored byproducts | High reactivity of diamines often leads to polymerization. |

| Peroxy Acids (e.g., CF₃CO₃H) | Nitro derivatives | Potential for over-oxidation and ring cleavage due to two activating amino groups. doubtnut.com |

| Silver(I) Oxide (Ag₂O) | Quinonediimine derivatives | Analogous to the oxidation of other p-phenylenediamines. nih.gov |

The primary amino groups of this compound are excellent nucleophiles, readily participating in condensation reactions with carbonyl compounds. For instance, aromatic diamines are key monomers in the synthesis of high-performance polymers like polyamides and polyimides. The reaction with dicarboxylic acid chlorides or dianhydrides would yield polyamides or poly(amic acid)s, respectively, which can then be cyclized to polyimides. The presence of the trifluoromethoxy group can enhance the solubility and thermal stability of the resulting polymers. mdpi.comresearchgate.net

Cyclization reactions are another important facet of the reactivity of this diamine. Condensation with 1,2-dicarbonyl compounds, such as α-diketones, leads to the formation of quinoxaline (B1680401) derivatives. Similarly, reaction with carboxylic acids or their derivatives can be employed to synthesize benzimidazoles, a common scaffold in medicinal chemistry. sci-hub.sejchemrev.comorganic-chemistry.org The reaction typically proceeds via the formation of a Schiff base intermediate, followed by intramolecular cyclization and dehydration. The electron-withdrawing trifluoromethoxy group may influence the rate of these reactions by modulating the nucleophilicity of the amino groups.

Below is a table of expected products from representative condensation and cyclization reactions.

| Reactant | Product Type | General Structure of Product |

| Dicarboxylic acid chloride | Polyamide | A linear polymer with repeating amide linkages. |

| Dianhydride | Polyimide (via poly(amic acid)) | A thermally stable polymer with imide rings in the backbone. |

| 1,2-Diketone (e.g., benzil) | Quinoxaline | A fused heterocyclic system. |

| Carboxylic acid/derivative | Benzimidazole (B57391) | A bicyclic aromatic compound. |

The amino groups of this compound are already in a reduced state. Therefore, reductive transformations would typically target other functionalities if present, or be relevant in the context of the synthesis of this compound from a dinitro precursor. The catalytic hydrogenation of the corresponding dinitro compound, 4-(trifluoromethoxy)-1,3-dinitrobenzene, is a common and efficient method for the preparation of this compound. mdpi.com Various reducing systems can be employed for the reduction of aromatic nitro groups to amines, with catalytic hydrogenation over palladium on carbon (Pd/C) being a widely used method. commonorganicchemistry.com Other reagents such as tin(II) chloride (SnCl₂) in hydrochloric acid or iron powder in acidic media are also effective. commonorganicchemistry.comwikipedia.org The trifluoromethoxy group is generally stable under these reductive conditions. unimi.itacs.org

The choice of reducing agent can be critical when other reducible functional groups are present in the molecule to ensure chemoselectivity.

| Precursor Compound | Reducing Agent/System | Product |

| 4-(Trifluoromethoxy)-1,3-dinitrobenzene | H₂, Pd/C | This compound |

| 4-(Trifluoromethoxy)-1,3-dinitrobenzene | SnCl₂, HCl | This compound |

| 4-(Trifluoromethoxy)-1,3-dinitrobenzene | Fe, HCl/CH₃COOH | This compound |

Influence of the Trifluoromethoxy Substituent on Aromatic Reactivity

The trifluoromethoxy (-OCF₃) group exerts a profound influence on the reactivity of the benzene ring through a combination of electronic and steric effects.

In electrophilic aromatic substitution reactions, the trifluoromethoxy group is expected to be a meta-director. However, the presence of the two powerful ortho, para-directing amino groups will dominate the directing effects. Therefore, in electrophilic substitution reactions on this compound, the incoming electrophile would be directed to the positions ortho and para to the amino groups. The most likely positions for substitution would be C2 and C6, which are ortho to one amino group and para to the other.

The trifluoromethoxy group significantly modulates the electronic properties of the benzene ring. Its strong electron-withdrawing nature lowers the electron density of the aromatic system, which can affect the rates and outcomes of various reactions. For example, in the formation of polymers, this can influence the reactivity of the diamine monomer. mdpi.com

From a steric perspective, the trifluoromethoxy group is bulkier than a hydrogen atom but is not considered to be excessively large. Its steric hindrance is generally greater than that of a methoxy (B1213986) group. nih.gov This steric bulk can influence the regioselectivity of reactions, potentially hindering substitution at the adjacent C5 position. The preferred conformation of the trifluoromethoxy group, where the C-O bond is in the plane of the ring and the CF₃ group is perpendicular to it, can also play a role in its steric influence.

The table below summarizes the key properties of the trifluoromethoxy substituent and its impact on the aromatic ring.

| Property | Description | Impact on Reactivity |

| Electronic Effect | Strong electron-withdrawing (-I effect) | Deactivates the ring towards electrophilic substitution. |

| Directing Effect | Meta-directing (in the absence of other strong directing groups) | The directing effect is overridden by the ortho, para-directing amino groups. |

| Steric Effect | Moderately bulky | Can influence the regioselectivity of substitution reactions. |

| Solubility | Increases lipophilicity | Can enhance the solubility of the molecule and its derivatives in organic solvents. |

Formation of Complex Scaffolds and Heterocycles

This compound serves as a versatile building block for the construction of a variety of complex organic molecules, including several classes of heterocyclic compounds. The two amino groups provide sites for cyclization reactions with suitable electrophilic reagents, leading to the formation of fused ring systems with diverse applications.

Benzimidazoles are a prominent class of heterocyclic compounds with a wide range of biological activities. mdpi.comimpactfactor.org The synthesis of benzimidazole derivatives often involves the condensation of an o-phenylenediamine (B120857) with a carboxylic acid or its derivative (the Phillips condensation) or with an aldehyde followed by an oxidative cyclization. orientjchem.orgrsc.orgorganic-chemistry.org

While specific literature on the use of this compound in benzimidazole synthesis is not abundant, the general synthetic routes are applicable. For instance, the reaction of 4-(trifluoromethoxy)benzene-1,2-diamine (B1304667) (a positional isomer) with various carboxylic acids or aldehydes would be expected to yield the corresponding 5-(trifluoromethoxy)benzimidazole derivatives. The reaction with a carboxylic acid, typically carried out in the presence of a strong acid like polyphosphoric acid (PPA) or under high-temperature conditions, proceeds through the formation of an intermediate amide followed by cyclodehydration.

Alternatively, condensation with an aldehyde yields a Schiff base, which can then undergo oxidative cyclization to the benzimidazole. Various oxidizing agents, such as sodium metabisulfite, p-benzoquinone, or even air, can be employed for this purpose. The trifluoromethoxy group is generally stable under these reaction conditions and can influence the electronic properties and biological activity of the resulting benzimidazole derivatives.

Table 1: General Methods for Benzimidazole Synthesis Applicable to this compound Isomers

| Reagent | Method | Expected Product |

| Carboxylic Acid (R-COOH) | Phillips Condensation | 2-Substituted-5-(trifluoromethoxy)benzimidazole |

| Aldehyde (R-CHO) | Condensation and Oxidation | 2-Substituted-5-(trifluoromethoxy)benzimidazole |

Schiff bases, or imines, are compounds containing a carbon-nitrogen double bond and are synthesized by the condensation of a primary amine with an aldehyde or a ketone. ukm.my Aromatic diamines like this compound can react with aldehydes to form mono- or bis-Schiff bases, depending on the stoichiometry of the reactants. nih.govjocpr.com

The reaction is typically carried out by refluxing the diamine and the aldehyde in a suitable solvent, such as ethanol (B145695) or methanol, often with a catalytic amount of acid. The trifluoromethoxy group, being electron-withdrawing, may slightly decrease the nucleophilicity of the amino groups, potentially requiring slightly more forcing reaction conditions compared to unsubstituted diamines. The resulting Schiff bases are often crystalline solids and can serve as versatile intermediates for the synthesis of other compounds or as ligands for metal complexes. nih.gov

The general reaction for the formation of a bis-Schiff base from this compound and an aromatic aldehyde is depicted below:

Reaction: this compound + 2 Ar-CHO → N,N'-bis(arylmethylene)-4-(trifluoromethoxy)benzene-1,3-diamine + 2 H₂O

These Schiff bases can be further utilized in coordination chemistry and for the synthesis of various heterocyclic systems.

The diamine this compound is a valuable monomer for the synthesis of high-performance polymers such as polyimides and polyamides. The incorporation of the trifluoromethoxy group into the polymer backbone can impart desirable properties, including improved solubility, enhanced thermal stability, lower dielectric constant, and increased flame resistance. researchgate.netresearchgate.net

Polyimides are synthesized by the polycondensation of a diamine with a dianhydride. The reaction proceeds in two steps: first, the formation of a poly(amic acid) intermediate, followed by a cyclodehydration (imidization) step, which can be performed either thermally or chemically. nih.govnih.gov The use of fluorinated diamines like this compound generally leads to polyimides that are more soluble in organic solvents, which is a significant advantage for processing and fabrication of films and coatings. researchgate.net

Polyamides are prepared by the polycondensation of a diamine with a dicarboxylic acid or its derivative, such as a diacid chloride. csic.es The Yamazaki-Higashi phosphorylation reaction is a common method for the direct polycondensation of diamines and dicarboxylic acids. researchgate.net Aromatic polyamides derived from fluorinated diamines often exhibit high glass transition temperatures and excellent thermal stability. ntu.edu.tw

Table 2: Expected Properties of Polymers Derived from this compound

| Polymer Type | Monomers | Expected Properties |

| Polyimide | This compound + Dianhydride | Improved solubility, high thermal stability, low dielectric constant, good mechanical properties. |

| Polyamide | This compound + Dicarboxylic Acid | High glass transition temperature, excellent thermal stability, good film-forming ability. |

Triazoles and their fused derivatives are an important class of heterocycles with diverse applications in medicinal chemistry and materials science. While direct synthesis of triazole-fused systems from this compound is not extensively documented, analogous reactions of aromatic diamines suggest potential synthetic routes.

One common approach to triazole-fused heterocycles involves the diazotization of one of the amino groups of a diamine, followed by an intramolecular cyclization. For example, treatment of an o-phenylenediamine with nitrous acid can lead to the formation of a benzotriazole. In the case of a m-diamine like this compound, diazotization of one amino group could potentially lead to a diazonium salt that could undergo subsequent reactions to form fused systems, although direct intramolecular cyclization to a simple fused triazole is not straightforward.

Another strategy involves the conversion of the diamine into a more elaborate intermediate that can then undergo cyclization to a triazole-fused system. For instance, one of the amino groups could be transformed into a hydrazine (B178648), which could then react with a suitable one-carbon synthon to form the triazole ring.

The presence of two nucleophilic amino groups in this compound allows for its participation in various other heterocyclic annulation reactions. chim.it These reactions typically involve the condensation of the diamine with a bifunctional electrophile to construct a new heterocyclic ring.

For example, reaction with a 1,2-dicarbonyl compound, such as benzil, would be expected to yield a quinoxaline derivative. Similarly, condensation with a β-ketoester could lead to the formation of a diazepine (B8756704) ring system. The specific outcome of these reactions would depend on the nature of the electrophilic partner and the reaction conditions employed. The trifluoromethoxy substituent would be carried into the final heterocyclic product, influencing its physicochemical and biological properties.

Derivatives, Analogues, and Structure Activity Relationships

Synthesis and Characterization of Substituted 4-(Trifluoromethoxy)benzene-1,3-diamine Analogues

The synthesis of derivatives from this compound allows for the fine-tuning of its chemical and physical properties.

N-substitution of aromatic diamines is a common strategy for creating monomers for high-performance polymers like polyimides. While specific literature on the N-substituted derivatives of this compound is not extensively detailed, general synthetic routes for analogous fluorinated diamines are well-established. These methods typically involve the polycondensation of the diamine with various aromatic tetracarboxylic dianhydrides. This process occurs in two steps: the formation of a poly(amic acid) intermediate, followed by chemical or thermal imidization to yield the final polyimide. The incorporation of trifluoromethyl (-CF3) or trifluoromethoxy (-OCF3) groups into the polymer backbone is known to enhance properties such as solubility, thermal stability, and optical transparency, while lowering the dielectric constant and moisture absorption. For instance, novel polyimides derived from complex trifluoromethyl-containing diamine monomers have demonstrated high thermal stability, with 5% weight loss temperatures often exceeding 500°C.

Ring-substitution on the this compound core would involve electrophilic aromatic substitution. The two amino groups are powerful activating, ortho-, para-directing groups, while the trifluoromethoxy group is a deactivating, meta-directing group. The positions ortho to the amino groups are the most likely sites for substitution. However, specific studies detailing the synthesis and characterization of ring-substituted derivatives of this particular diamine are not prominent in available research.

Isomeric Studies: Comparison with 4-(Trifluoromethoxy)benzene-1,2-diamine (B1304667) and 4-(Trifluoromethoxy)benzene-1,4-diamine

The isomeric position of the amino groups profoundly influences the molecule's geometry, reactivity, and the properties of any resulting materials. A comparison between the 1,3-diamine and its 1,2- and 1,4-isomers highlights these critical differences.

| Property | This compound | 4-(Trifluoromethoxy)benzene-1,2-diamine | 4-(Trifluoromethoxy)benzene-1,4-diamine |

| CAS Number | 873055-90-4 sigmaaldrich.comfluorochem.co.uk | 658-89-9 nih.govsigmaaldrich.com | Data not available |

| Molecular Formula | C₇H₇F₃N₂O | C₇H₇F₃N₂O | C₇H₇F₃N₂O |

| Molecular Weight | 192.14 g/mol | 192.14 g/mol nih.gov | 192.14 g/mol |

| Synonym | 1,3-Diamino-4-(trifluoromethoxy)benzene sigmaaldrich.com | 4-(trifluoromethoxy)-1,2-benzenediamine sigmaaldrich.com | 2-(Trifluoromethoxy)-p-phenylenediamine |

The reactivity of the phenylenediamine isomers is dictated by the proximity of the two amino groups.

4-(Trifluoromethoxy)benzene-1,2-diamine (ortho-isomer): The adjacent amino groups make this isomer ideal for the synthesis of fused heterocyclic systems. For example, it can readily react with carboxylic acids or their derivatives to form benzimidazoles, a reaction pathway not accessible to the meta- and para-isomers. This cyclization potential makes it a valuable precursor for pharmaceuticals and organic electronic materials.

This compound (meta-isomer): The meta-orientation of the amino groups leads to a kinked or bent geometry in polymers derived from it. This structural feature disrupts polymer chain packing, which can increase solubility and lower crystallinity. It is a common building block for soluble, amorphous polyimides.

4-(Trifluoromethoxy)benzene-1,4-diamine (para-isomer): The para-disposition results in a more linear and rigid molecular shape. Polymers synthesized from this isomer tend to be more rigid, have higher thermal stability, and exhibit a greater tendency to form ordered, semi-crystalline structures, often at the expense of solubility.

The different substitution patterns of the isomers lead to distinct physical and potentially biological properties.

Physical Properties: The symmetry of the molecule influences properties like melting point and solubility. The more symmetrical para-isomer would be expected to pack more efficiently into a crystal lattice, likely resulting in a higher melting point and lower solubility compared to the less symmetrical ortho- and meta-isomers. The meta-isomer's asymmetry generally leads to the lowest melting point and best solubility.

Biological Properties: While specific comparative biological studies on these isomers are not widely published, the activity of many biologically relevant molecules is highly dependent on isomerism. For example, studies on non-natural amino acid tracers for tumor imaging have shown that D- and L-isomers can have significantly different uptake and transport mechanisms in cells. caldic.com Similarly, the precise geometry and electronic distribution of the trifluoromethoxy-phenylenediamine isomers would be expected to lead to different interactions with biological targets.

Structure-Reactivity and Structure-Property Correlations in Derivatives

In the context of polyimides, the inclusion of fluorine-containing groups like -OCF3 is a well-known strategy to improve performance. Fluorinated polyimides typically exhibit:

Enhanced Solubility: The bulky, non-polar nature of fluorinated groups disrupts intermolecular forces and chain packing, leading to better solubility in organic solvents. researchgate.net

Lower Dielectric Constant: The low polarizability of the C-F bond reduces the dielectric constant, making these materials suitable for microelectronics applications.

Reduced Moisture Uptake: The hydrophobic nature of fluorinated segments repels water, which is beneficial for maintaining stable electrical properties in varying humidity.

The choice of isomer (meta vs. para) further dictates the final properties of polymers. Meta-isomers, such as this compound, are used to create polymers with greater flexibility and solubility, whereas para-isomers are employed when rigidity and maximum thermal stability are the primary goals.

Spectroscopic and Structural Elucidation

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for determining the precise structure of organic molecules by probing the magnetic properties of atomic nuclei.

One-dimensional NMR provides fundamental information about the chemical environment of hydrogen (¹H) and carbon (¹³C) atoms in the molecule.

¹H-NMR Analysis: The proton NMR spectrum of 4-(Trifluoromethoxy)benzene-1,3-diamine is expected to show distinct signals for the aromatic protons and the amine (-NH₂) protons. The aromatic region would display a complex splitting pattern due to the coupling between the three adjacent protons on the benzene (B151609) ring. The electron-donating amine groups and the electron-withdrawing trifluoromethoxy group would influence the chemical shifts of these aromatic protons. The amine protons would likely appear as a broad singlet, the chemical shift of which can be sensitive to solvent and concentration.

¹³C-NMR Analysis: The proton-decoupled ¹³C-NMR spectrum would show seven unique carbon signals, corresponding to the six carbons of the benzene ring and the one carbon of the trifluoromethoxy group. The chemical shifts of the aromatic carbons are influenced by the attached substituents. The carbon atom bonded to the trifluoromethoxy group (C4) and those bonded to the amine groups (C1 and C3) would be significantly shifted. The trifluoromethyl carbon (-CF₃) would appear as a quartet due to coupling with the three fluorine atoms.

Table 1: Predicted ¹H-NMR and ¹³C-NMR Chemical Shifts for this compound Predicted values are based on analogous structures and spectral databases.

| Atom | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) | Notes |

| H2 | ~6.2-6.4 | - | Expected to be a doublet. |

| H5 | ~6.3-6.5 | - | Expected to be a doublet of doublets. |

| H6 | ~6.9-7.1 | - | Expected to be a doublet. |

| NH₂ (at C1, C3) | ~3.5-5.0 | - | Broad singlet, shift is solvent dependent. |

| C1 | - | ~145-150 | Attached to an amino group. |

| C2 | - | ~100-105 | Aromatic CH. |

| C3 | - | ~145-150 | Attached to an amino group. |

| C4 | - | ~140-145 | Attached to the -OCF₃ group. |

| C5 | - | ~108-112 | Aromatic CH. |

| C6 | - | ~115-120 | Aromatic CH. |

| -OCF ₃ | - | ~120-125 | Quartet due to ¹J(C-F) coupling. |

Two-dimensional NMR experiments are essential for unambiguously assigning the ¹H and ¹³C signals and confirming the molecule's connectivity. sdsu.eduemerypharma.com

COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would reveal the coupling relationships between the aromatic protons. sdsu.edu Cross-peaks would be expected between H2-H3 (if resolved), H5-H6, and potentially longer-range couplings, confirming their spatial proximity on the benzene ring. emerypharma.com

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the carbon signals of the atoms they are directly attached to. sdsu.edu It would definitively link the signals of H2, H5, and H6 to their corresponding carbon atoms (C2, C5, and C6), simplifying the assignment of the aromatic region in both spectra. emerypharma.com

Vibrational Spectroscopy

Vibrational spectroscopy probes the molecular vibrations of a compound, providing a "fingerprint" based on its functional groups.

FT-IR spectroscopy is a rapid and powerful tool for identifying the key functional groups within this compound. The spectrum is characterized by absorption bands corresponding to the stretching and bending vibrations of specific bonds. researchgate.netresearchgate.netnih.gov

Key expected absorption bands include:

N-H Stretching: The two primary amine groups (-NH₂) would give rise to a pair of medium-to-strong absorption bands in the range of 3300-3500 cm⁻¹.

Aromatic C-H Stretching: Absorption bands just above 3000 cm⁻¹ are characteristic of the C-H bonds on the benzene ring.

Aromatic C=C Stretching: A series of peaks in the 1450-1620 cm⁻¹ region would confirm the presence of the aromatic ring.

C-N Stretching: These vibrations for aromatic amines typically appear in the 1250-1360 cm⁻¹ range.

C-O-C Stretching: The ether linkage of the trifluoromethoxy group would produce a strong absorption band, likely around 1200-1280 cm⁻¹.

C-F Stretching: The carbon-fluorine bonds of the -CF₃ group are expected to result in very strong, characteristic absorption bands in the 1100-1300 cm⁻¹ region, often overlapping with the C-O-C stretch.

Table 2: Predicted FT-IR Absorption Bands for this compound

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |

| N-H Stretch (Amine) | 3300 - 3500 | Medium - Strong |

| Aromatic C-H Stretch | 3000 - 3100 | Medium |

| Aromatic C=C Stretch | 1450 - 1620 | Medium - Strong |

| C-N Stretch | 1250 - 1360 | Medium |

| Asymmetric C-O-C Stretch | 1200 - 1280 | Strong |

| C-F Stretch | 1100 - 1300 | Very Strong |

Raman spectroscopy provides complementary information to FT-IR. While FT-IR is sensitive to polar bonds, Raman spectroscopy is more sensitive to non-polar, symmetric bonds. For this compound, Raman spectroscopy would be particularly useful for observing the symmetric vibrations of the aromatic ring, which may be weak in the FT-IR spectrum. scirp.org It can also provide information on the C-F symmetric stretches. The combination of both FT-IR and Raman spectra offers a more complete picture of the molecule's vibrational modes. scirp.org

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is used to determine the molecular weight of a compound and to gain structural information from its fragmentation patterns upon ionization. libretexts.org For this compound (C₇H₇F₃N₂O), the exact mass of the molecular ion [M]⁺ is 192.0459 g/mol .

In an electron impact (EI) mass spectrum, the molecular ion peak is expected at m/z 192. The fragmentation pattern would likely involve characteristic losses associated with the functional groups:

Loss of H•: A peak at m/z 191 ([M-1]⁺) could arise from the loss of a hydrogen atom from an amine group.

Loss of •CF₃: Cleavage of the O-CF₃ bond could lead to a fragment at m/z 123.

Loss of HCN: A common fragmentation pathway for anilines involves the loss of hydrogen cyanide, which could lead to subsequent fragment ions.

Alpha-cleavage: The cleavage of the C-C bond adjacent to the C-N bond is a dominant fragmentation pathway for amines. libretexts.org

Analysis of the isotopic pattern of the molecular ion and its fragments can further confirm the elemental composition. whitman.edu High-resolution mass spectrometry (HRMS) would be used to confirm the elemental formula by providing a highly accurate mass measurement of the molecular ion.

High-Resolution Mass Spectrometry (HRMS)

No experimental High-Resolution Mass Spectrometry (HRMS) data for this compound has been found in the surveyed literature. This technique would typically be employed to determine the compound's exact molecular weight and elemental composition, providing a high-precision measurement of its mass-to-charge ratio. This data is crucial for confirming the molecular formula, C₇H₇F₃N₂O.

While experimental data is unavailable, theoretical mass spectrometry predictions can be calculated.

Table 1: Predicted Mass Spectrometry Data for C₇H₇F₃N₂O

| Adduct | Predicted m/z |

|---|---|

| [M+H]⁺ | 193.0583 |

| [M+Na]⁺ | 215.0403 |

| [M-H]⁻ | 191.0438 |

| [M+NH₄]⁺ | 210.0849 |

Electronic Spectroscopy: UV-Vis Studies

A comprehensive search of scientific databases did not yield any specific UV-Vis absorption spectra for this compound. UV-Vis spectroscopy is a valuable tool for investigating the electronic transitions within a molecule. For aromatic compounds like this diamine, the spectrum would be expected to show absorption bands corresponding to π→π* transitions of the benzene ring. The presence of the amino and trifluoromethoxy substituents would be expected to influence the position and intensity of these absorption maxima (λmax) compared to unsubstituted benzene.

For context, studies on related phenylenediamine isomers, such as o-phenylenediamine (B120857) and p-phenylenediamine, show characteristic absorption bands in the ultraviolet region, which are attributed to the electronic transitions within the benzene ring system. researchgate.netresearchgate.net However, without experimental data for the title compound, a direct analysis is not possible.

X-ray Crystallography for Solid-State Structure Determination

There are no published reports detailing the crystal structure of this compound. X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid.

Single-Crystal X-ray Diffraction Analysis

A single-crystal X-ray diffraction analysis of this compound would provide critical information, including:

Precise bond lengths and angles.

The conformation of the molecule.

The planarity of the benzene ring.

The orientation of the trifluoromethoxy and amine substituents relative to the ring.

In the absence of experimental data for the target compound, studies on similar molecules, such as m-phenylenediamine, have provided detailed structural information through this technique. researchgate.net

Computational Chemistry and Theoretical Modeling

Density Functional Theory (DFT) Calculations

DFT has become a important tool for the theoretical investigation of molecular systems, offering a balance between computational cost and accuracy. For a molecule such as 4-(Trifluoromethoxy)benzene-1,3-diamine, DFT calculations can elucidate its structural and electronic nature.

The initial step in computational analysis involves the optimization of the molecular geometry to find the most stable arrangement of atoms, corresponding to the minimum energy on the potential energy surface. For this compound, this process would involve determining the bond lengths, bond angles, and dihedral angles. Conformational analysis is also crucial, especially concerning the orientation of the trifluoromethoxy and amine groups relative to the benzene (B151609) ring, to identify the global and local energy minima.

A hypothetical table of optimized geometric parameters is presented below to illustrate the type of data obtained from such calculations.

| Parameter | Bond/Angle | Calculated Value |

| Bond Length | C-N | 1.40 Å |

| C-O | 1.37 Å | |

| C-CF3 | 1.45 Å | |

| Bond Angle | N-C-C | 120.5° |

| C-O-C | 118.0° | |

| Dihedral Angle | C-C-N-H | 0.0° |

Note: The data in this table is hypothetical and serves as an example of typical results from DFT calculations.

Following geometry optimization, vibrational frequency calculations are typically performed. These calculations not only confirm that the optimized structure is a true minimum (indicated by the absence of imaginary frequencies) but also predict the infrared (IR) and Raman spectra of the molecule. Each calculated frequency corresponds to a specific vibrational mode, such as stretching, bending, or torsional motions of the atoms. The theoretical spectra can be compared with experimental data to validate the computational model.

An illustrative table of predicted vibrational frequencies and their assignments is provided.

| Frequency (cm⁻¹) | Vibrational Mode |

| 3450 | N-H symmetric stretch |

| 3350 | N-H asymmetric stretch |

| 1620 | C=C aromatic stretch |

| 1250 | C-O stretch |

| 1180 | C-F stretch |

Note: This data is illustrative and represents the kind of information derived from vibrational frequency calculations.

The electronic properties of a molecule are key to understanding its reactivity and optical behavior. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier orbitals that play a crucial role in chemical reactions. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of the molecule's chemical stability and its ability to absorb light. A smaller gap generally suggests higher reactivity and a tendency to absorb light at longer wavelengths.

The Molecular Electrostatic Potential (MEP) map provides a visual representation of the charge distribution in a molecule. It helps in identifying the electron-rich (nucleophilic) and electron-poor (electrophilic) regions, which is valuable for predicting how the molecule will interact with other chemical species.

| Parameter | Energy (eV) |

| HOMO | -5.8 |

| LUMO | -1.2 |

| HOMO-LUMO Gap | 4.6 |

Note: These energy values are hypothetical examples.

Non-Linear Optical (NLO) Property Investigations

Molecules with significant charge separation and extended π-conjugated systems often exhibit non-linear optical properties. DFT calculations can be used to predict the first-order hyperpolarizability (β), a measure of a molecule's NLO response. A high β value suggests that the material could be useful in applications such as frequency doubling of light in laser systems. For this compound, the presence of electron-donating amine groups and an electron-withdrawing trifluoromethoxy group attached to the benzene ring could lead to a significant NLO response.

Natural Bonding Orbital (NBO) Analysis for Charge Transfer and Interactions

Natural Bonding Orbital (NBO) analysis provides a detailed picture of the bonding and electronic interactions within a molecule. It helps in quantifying the charge transfer between different parts of the molecule and the delocalization of electron density. For this compound, NBO analysis would reveal the nature of the intramolecular charge transfer from the amine groups to the aromatic ring and the influence of the trifluoromethoxy group on the electronic structure.

Molecular Dynamics Simulations (Potential Future Research)

While DFT calculations provide insights into the properties of a single, isolated molecule, Molecular Dynamics (MD) simulations can be employed to study the behavior of the compound in a condensed phase (liquid or solid) and at different temperatures. MD simulations could be a direction for future research to understand how intermolecular interactions affect the bulk properties of this compound, which would be crucial for its practical application in materials.

Applications in Advanced Fields

Medicinal Chemistry and Drug Discovery

The strategic incorporation of the 4-(trifluoromethoxy)phenyl moiety into drug candidates can significantly influence their physicochemical properties, such as lipophilicity, metabolic stability, and binding interactions with biological targets. The diamine groups on the benzene (B151609) ring offer reactive sites for further chemical modifications, allowing for the construction of complex molecular architectures.

Intermediate in Pharmaceutical Synthesis

While specific examples of commercially available drugs directly synthesized from 4-(trifluoromethoxy)benzene-1,3-diamine are not extensively documented in publicly available literature, its role as an intermediate is highlighted in patent literature for the synthesis of modulators of ATP-binding cassette (ABC) transporters. google.comgoogle.comgoogle.com These transporters are crucial membrane proteins involved in the movement of various substances across cell membranes, and their modulation is a therapeutic strategy for several diseases, including cystic fibrosis. google.comgoogle.comgoogle.com

Patents describe synthetic schemes where this compound is used as a reactant to create more complex molecules. googleapis.comgoogleapis.com For instance, it can be reacted with other chemical entities to form compounds that are then evaluated for their ability to modulate the function of proteins like the cystic fibrosis transmembrane conductance regulator (CFTR). google.comgoogle.com

Exploration of Biological Activities of Derivatives

The derivatization of this compound has been a focal point of research aimed at discovering new therapeutic agents with a wide spectrum of biological activities.

The development of novel antimicrobial agents is a critical area of research due to the rise of drug-resistant pathogens. While direct studies on the antimicrobial properties of derivatives of this compound are limited in the available literature, the broader class of fluorinated aromatic compounds has shown promise in this field. The introduction of fluorine atoms can enhance the antimicrobial efficacy of compounds. Future research may explore the synthesis and evaluation of derivatives of this compound for their potential as new antimicrobial agents.

The search for effective antiviral therapies remains a global health priority. Although specific studies detailing the antiviral efficacy of derivatives of this compound against SARS-CoV-2 or other viruses are not prominently featured in the reviewed literature, the general strategy of developing novel heterocyclic compounds for antiviral applications is well-established. The structural framework of this diamine could potentially be utilized to design scaffolds that inhibit viral replication or entry into host cells.

Inflammation is a key pathological process in a multitude of diseases. The development of new anti-inflammatory agents with improved safety profiles is an ongoing area of research. While direct evidence for the anti-inflammatory effects of derivatives specifically synthesized from this compound is scarce in the public domain, the patent literature suggests that compounds derived from similar precursors may be explored for their anti-inflammatory properties as part of a broader therapeutic scope. googleapis.comgoogleapis.com

Materials Science and Engineering

In polymer science, this compound serves as a valuable diamine monomer for the creation of high-performance polymers. The incorporation of fluorine-containing groups like trifluoromethoxy into polymer backbones is a well-established strategy for tuning material properties.

Aromatic polyamides, or aramids, are known for their exceptional thermal stability and mechanical strength. However, they are often difficult to process due to their poor solubility. Introducing fluorinated groups via monomers like this compound disrupts the tight packing of polymer chains and reduces intermolecular forces.

Research Findings: Studies on analogous aromatic polyamides synthesized from diamines containing trifluoromethyl (-CF3) groups demonstrate significant improvements in processability. mdpi.com These polymers exhibit excellent solubility in common organic solvents like N,N-dimethylacetamide (DMAc) and N-methyl-2-pyrrolidone (NMP), which is a major advantage over traditional aramids. mdpi.comresearchgate.net This enhanced solubility is achieved without compromising the high thermal stability, with glass transition temperatures (Tg) often exceeding 250°C and 10% weight loss temperatures (T₁₀) above 500°C. researchgate.net The resulting polymers can be cast from solution to form flexible, tough, and highly transparent films. mdpi.com

Table 3: Typical Properties of Aromatic Polyamides Derived from Analogous Fluorinated Diamines

| Property | Value Range | Key Benefit | References |

|---|---|---|---|

| Glass Transition Temperature (Tg) | 259 - 317 °C | High Thermal Stability | researchgate.net |

| Tensile Strength | 87 - 135 MPa | Good Mechanical Performance | researchgate.net |

| Solubility | Soluble in NMP, DMAc, DMF | Enhanced Processability | mdpi.comresearchgate.net |

Polyimides are a class of polymers renowned for their outstanding thermal, chemical, and mechanical properties, making them essential in the microelectronics and aerospace industries. The introduction of the trifluoromethoxy group from the diamine monomer imparts unique electrical and optical properties, leading to the development of electroactive polyimides.

Research Findings: The incorporation of fluorine atoms significantly lowers the dielectric constant and water absorption of polyimides. kpi.uamdpi.comresearchgate.net The strong electron-withdrawing nature of the -OCF3 group reduces intermolecular charge transfer complexes, which in turn enhances optical transparency and lowers the refractive index. mdpi.com The high bond energy of the C-F bond also contributes to superior thermal stability. mdpi.com These characteristics make fluorinated polyimides derived from monomers like this compound highly suitable for applications as low-k dielectric materials for interlayer insulation in integrated circuits, protective coatings for flexible electronics, and materials for high-frequency communication technologies. researchgate.netmdpi.com

Table 4: Properties of Electroactive Polyimides from Analogous Fluorinated Monomers

| Property | Value Range | Application Relevance | References |

|---|---|---|---|

| Dielectric Constant (@ 1 MHz) | 2.61 - 3.2 | Low-k Dielectric for Microelectronics | mdpi.comresearchgate.net |

| Glass Transition Temperature (Tg) | 294 - 407 °C | High-Temperature Processing & Use | mdpi.commdpi.com |

| Thermal Decomposition Temp. (T₅%) | > 500 °C | Long-term Thermal Stability | mdpi.com |

| Water Absorption | 0.2 - 0.7% | Stable Performance in Humid Environments | researchgate.net |

2 Components in Organic Electronic Devices

Aromatic diamines are a foundational class of materials in the field of organic electronics due to their electron-donating nature and excellent charge-transporting capabilities. The introduction of fluorine-containing groups, such as the trifluoromethoxy (-OCF3) group, can modulate the electronic properties, solubility, and stability of these molecules. However, a detailed review of scientific literature and patent databases indicates that specific research demonstrating the application of this compound in the following organic electronic devices has not been extensively reported. While the diamine structure is relevant to these fields, its direct integration and performance in devices remain largely undocumented in peer-reviewed sources.

1 Organic Light-Emitting Diodes (OLEDs, PHOLEDs, PLEDs)

2 Organic Photovoltaic Cells

Organic photovoltaic (OPV) cells rely on the interplay between electron-donor and electron-acceptor materials to absorb light, generate excitons, and separate charges to produce an electrical current. Aromatic amines and diamines can be used to synthesize donor polymers or small molecules. The electronic properties imparted by the trifluoromethoxy substituent could be advantageous in tuning the absorption spectrum and energy levels of a potential donor material to better match the solar spectrum and the energy levels of common acceptors. However, there is no specific research documenting the use of this compound as a precursor or component in the active layer of organic solar cells.

3 Data Storage Applications

Molecular-scale data storage is an emerging field where organic molecules with multiple stable electronic states can be used to store information. Certain aromatic amines have been investigated for their redox properties, which allow them to be switched between different states. While the structural features of this compound could potentially be explored for such applications, there is currently no published research demonstrating its use in any form of data storage technology.

3 Dyes and Colorants

Aromatic diamines are versatile and crucial precursors in the synthesis of a wide variety of synthetic dyes, particularly azo dyes. The general process involves a chemical reaction known as diazotization, followed by a coupling reaction. Intermediates of 4-trifluoromethoxyphenol are noted as being useful in the production of dyes. google.com

The synthesis pathway typically proceeds as follows:

Diazotization : One of the amino groups (-NH2) on the this compound molecule is treated with a nitrous acid source (commonly sodium nitrite (B80452) in the presence of a strong acid like hydrochloric acid) at low temperatures (0–5 °C). This converts the amino group into a highly reactive diazonium salt (-N₂⁺Cl⁻).

Coupling : The resulting diazonium salt is then reacted with a coupling component. This component is typically an electron-rich aromatic compound, such as a phenol (B47542), naphthol, or another aromatic amine. The diazonium salt acts as an electrophile and attacks the activated ring of the coupling partner, forming an azo bond (-N=N-), which is a chromophore that imparts color.

By carefully selecting the coupling partner, a vast array of colors and dye properties can be achieved. The presence of the trifluoromethoxy group (-OCF3) can enhance the stability of the resulting dye and modify its shade. Aromatic diamines are foundational in producing these colorants. jbiochemtech.com

4 Fluorescent Probes and Chromophores

Fluorescent probes are molecules designed to detect specific analytes or changes in their environment through a change in their fluorescence properties. The core of such a probe is a fluorophore (a fluorescent chromophore). While aromatic amines are common components of many fluorescent dyes, specific research detailing the use of this compound as a key building block for a fluorescent probe or as a standalone chromophore is not documented in the available literature. Chemical suppliers may categorize it among fluorescent compounds, but its application in published research as a probe for sensing or imaging has not been established. fluorochem.co.ukacs.org

5 Non-Covalent Organocatalysis

Organocatalysis utilizes small organic molecules to accelerate chemical reactions. Bifunctional organocatalysts, which can activate both the nucleophile and the electrophile simultaneously through non-covalent interactions (e.g., hydrogen bonding), are of significant interest. Chiral diamines are a privileged scaffold in this area, often incorporated into thiourea (B124793) or squaramide catalysts. mdpi.comresearchgate.net These catalysts use the N-H protons on the diamine and the hydrogen-bond-donating moiety to orient substrates within the chiral pocket, enabling stereoselective transformations.

While 1,3-diamines are a known structural motif in organocatalysis, and chemical suppliers list this compound as a potential organocatalyst, there are no specific studies in the scientific literature that demonstrate or evaluate its efficacy in non-covalent organocatalysis. buyersguidechem.com Its potential as a hydrogen-bonding catalyst remains a subject for future investigation.

Environmental and Toxicological Implications in Research Contexts

Studies on Environmental Fate and Degradation Pathways (e.g., soil half-life, aquatic fate)

Aromatic amines are a class of chemicals whose environmental presence is often linked to industrial activities and the degradation of products like pesticides and dyes imrpress.comresearchgate.netresearchgate.net. Their fate in the environment is variable; some can be biodegraded by soil microorganisms, while others may persist researchgate.netnih.gov. Due to their potential solubility in water, aromatic amines can pose a risk of groundwater contamination imrpress.com. Aniline (B41778), the simplest aromatic amine, is known to be broken down by microorganisms in both soil and water avestia.comcdc.gov. However, its derivatives can exhibit different behaviors.

The trifluoromethoxy group is a feature of many modern pharmaceuticals and agrochemicals, prized for the metabolic stability it confers due to the strength of the carbon-fluorine bond nih.govwikipedia.org. This stability suggests that compounds containing this group may be resistant to environmental degradation, potentially leading to persistence mdpi.comnih.govmdpi.com. Many organofluorine compounds are known for their persistence in the environment mdpi.comnih.gov. The fate of such compounds in aquatic environments is a significant concern, as they can be transported over long distances and accumulate mdpi.compnas.org.

The combination of an aromatic amine structure with a trifluoromethoxy group suggests that 4-(Trifluoromethoxy)benzene-1,3-diamine could exhibit persistence in the environment. Its potential for mobility in soil and water would be influenced by its solubility and sorption characteristics, which are currently not well-documented.

| Compound Class | General Environmental Behavior | Key Influencing Factors |

|---|---|---|

| Aromatic Amines | Variable persistence; potential for microbial degradation. Can contaminate soil and groundwater. imrpress.comavestia.comcdc.gov | Soil type, microbial population, pH, water solubility. imrpress.comavestia.com |

| Organofluorine Compounds | Generally persistent due to the strong C-F bond. Potential for bioaccumulation. mdpi.comnih.govmdpi.com | Degree of fluorination, functional groups, water solubility. mdpi.commdpi.com |

Toxicological Mechanisms and Cellular Interactions of Related Compounds

The toxicological profile of this compound has not been extensively studied. Therefore, an understanding of its potential hazards is inferred from data on analogous compounds.

Many aromatic amines are recognized as known or suspected human carcinogens nih.govnih.gov. In vivo studies on compounds like aniline and o-toluidine have shown an increased incidence of tumors in various organs in animal models, with the urinary bladder being a common target cdc.govnih.govwho.int. Occupational exposure to certain aromatic amines has been linked to an increased risk of bladder cancer in humans nih.govnih.gov. The genotoxicity of some aromatic amines has been demonstrated in various testing systems who.int.